N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S/c20-13-6-7-15(14(21)10-13)24-18(27)17(26)22-8-9-28-19-23-11-16(25-19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOTZLMAEMWGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the 4-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Oxalamide Formation: The final step involves the reaction of the thioether-imidazole derivative with oxalyl chloride and 2,4-difluoroaniline to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the fluorinated phenyl group enhances its binding affinity and specificity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomer: N-(2,5-Difluorophenyl) Analog
The closest analog, N-(2,5-difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide (), differs only in the fluorine substitution pattern on the phenyl ring (2,5- vs. 2,4-difluorophenyl). Key comparisons include:
However, explicit activity data are unavailable in the evidence.
Heterocyclic and Fluorinated Derivatives
- Imidazole Derivatives : describes a fluorophenyl-imidazole compound with a sulfinyl group. The sulfanyl group in the target compound may offer greater stability compared to sulfoxides, albeit with reduced polarity .
- Patent Compounds: cites a 2,4-difluorobenzoyl-containing pyridinone derivative. While structurally distinct, shared fluorinated motifs suggest overlapping strategies in optimizing pharmacokinetic properties .
Structural and Functional Group Analysis
- Thioether vs. Phosphonothiolate: ’s phosphonothiolate contains a P=S group, whereas the target compound’s C-S bond may confer different reactivity (e.g., resistance to hydrolysis) .
- Ethanediamide Backbone : The ethanediamide moiety (N-C-O-C-N) could engage in hydrogen bonding, contrasting with ester or triazole functionalities in analogs .
Biological Activity
N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula, which features a difluorophenyl group, an imidazole moiety, and an ethylenediamine backbone. The presence of the sulfur atom in the imidazole derivative is significant for its biological interactions.
Research indicates that compounds with imidazole and phenyl groups often interact with various biological targets, including enzymes involved in cancer progression. The specific mechanisms for this compound may include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression in cancer .
- Modulation of Kinase Activity : The compound may also affect kinesin spindle protein (KSP) activity, which is crucial for mitosis and has been targeted for cancer therapy .
Biological Activity Data
Table 1 summarizes the biological activity data related to the compound and its analogs.
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | IDO | TBD | Potential inhibitor |
| 4-Phenyl-imidazole | IDO | 48 | Benchmark compound |
| KSP Inhibitor Analog | KSP | TBD | Effective in cancer models |
Case Studies
Several studies have explored the biological effects of similar compounds:
- IDO Inhibition : A study focusing on 4-phenyl-imidazole derivatives demonstrated that modifications could significantly enhance potency against IDO. The introduction of sulfur moieties was particularly beneficial for binding interactions .
- Cancer Treatment : Research has shown that imidazole derivatives can effectively inhibit KSP, leading to reduced tumor growth in preclinical models. These findings suggest that this compound may have similar therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide?
- Methodological Answer : Synthesis typically involves sequential amide coupling and sulfur-based substitution reactions. Key steps include:
- Substitution reactions : Use of bases like triethylamine or DBU to activate thiol groups for sulfanyl-ethyl linkage formation .
- Coupling agents : EDC/HOBt or DCC for amide bond formation between difluorophenyl and ethanediamide moieties .
- Condition optimization : Temperature (60–80°C) and pH (neutral to slightly basic) are critical to minimize side products; yield improvements (70–85%) are achievable via stepwise purification using flash chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to verify connectivity of the imidazole, sulfanyl-ethyl, and difluorophenyl groups .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns matching the formula .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities .
Q. What strategies enhance the compound’s stability during storage and experimental use?
- Methodological Answer :
- Oxidative stability : Avoid light and oxygen by storing under inert gas (argon) at −20°C .
- Solvent selection : Use anhydrous DMSO or DMF for solubility without decomposition; avoid protic solvents like methanol for long-term storage .
Advanced Research Questions
Q. How does stereochemistry at the sulfanyl-ethyl linkage influence biological activity?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
- Pharmacodynamic assays : Compare enantiomer activity in enzyme inhibition (e.g., kinase assays) or receptor-binding studies. For example, (R)-sulfoxide derivatives may show 2–3× higher potency than (S)-enantiomers in kinase inhibition .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases. Focus on the imidazole and sulfanyl groups as key pharmacophores .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Cross-validation : Compare single-crystal XRD data (e.g., CCDC entries) with computational models (Mercury Software) to validate bond angles and dihedral conformations .
- Dynamic studies : Use variable-temperature XRD to assess thermal motion effects on imidazole ring planarity .
Q. What experimental designs assess the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer :
- In vitro ADME : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life; Caco-2 permeability assays for absorption potential .
- In vivo PK : Administer via IV/oral routes in rodent models; quantify plasma levels using LC-MS/MS and calculate AUC, , and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
